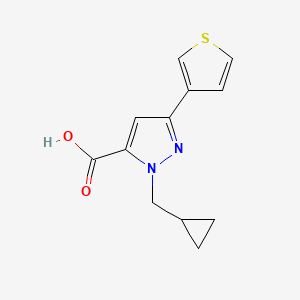

1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Description

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a cyclopropylmethyl substituent at the N1 position and a thiophen-3-yl group at the C3 position of the pyrazole ring. This compound is of interest in medicinal chemistry and materials science due to the structural versatility of pyrazole cores and the electronic effects imparted by the thiophene and cyclopropane moieties.

Properties

IUPAC Name |

2-(cyclopropylmethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c15-12(16)11-5-10(9-3-4-17-7-9)13-14(11)6-8-1-2-8/h3-5,7-8H,1-2,6H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUIHUQHCNNFRTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C(=CC(=N2)C3=CSC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a pyrazole ring, a cyclopropylmethyl group, and a thiophene moiety, which together may contribute to its pharmacological properties.

Structural Characteristics

The molecular formula for this compound is with a molecular weight of approximately 229.30 g/mol. Its structure can be represented as follows:

Biological Activity Overview

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. Notably, they have been associated with:

- Antimicrobial properties

- Anti-inflammatory effects

- Anticancer activity

- Neuroprotective effects

The presence of the thiophene ring may enhance the electronic properties of the molecule, potentially increasing its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest the following pathways:

- Inhibition of Enzymes : The compound may inhibit various enzymes involved in inflammatory pathways.

- Receptor Modulation : It could interact with specific receptors that mediate cellular responses related to pain and inflammation.

- Antioxidant Activity : Potential antioxidant properties may contribute to its neuroprotective effects.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of related pyrazole compounds. For example:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Compound A | Antimicrobial | |

| Compound B | Anti-inflammatory | |

| Compound C | Anticancer |

In one study, derivatives of pyrazole were synthesized and tested for their inhibitory activity against specific biological targets. The results indicated that modifications at the 5-position of the pyrazole ring significantly affected their potency.

Pharmacological Applications

The unique combination of functional groups in this compound suggests potential applications in:

- Pain management : Due to its anti-inflammatory properties.

- Cancer therapy : As a potential anticancer agent.

- Neurological disorders : Leveraging its neuroprotective effects.

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:

- Anticancer Activity : Several studies have highlighted the potential of pyrazole derivatives in inhibiting cancer cell proliferation. The specific interactions of 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid with cancer-related pathways warrant further investigation.

- Anti-inflammatory Effects : The thiophene ring contributes to the anti-inflammatory properties observed in related compounds. This suggests that the compound may modulate inflammatory responses, potentially useful in treating autoimmune diseases.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several case studies have documented the applications and effects of this compound:

| Study | Findings |

|---|---|

| Study on Anticancer Activity | Demonstrated that the compound inhibits proliferation in various cancer cell lines by inducing apoptosis. |

| Investigation into Anti-inflammatory Effects | Showed significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic use in inflammatory diseases. |

| Antimicrobial Activity Assessment | Exhibited inhibitory effects against several bacterial strains, indicating its potential as a novel antimicrobial agent. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Core

Pyrazole derivatives are highly tunable, with substituents significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Thiophene Positional Isomerism : The thiophen-3-yl group in the target compound (vs. thiophen-2-yl in ) may alter conjugation patterns and intermolecular interactions, affecting crystallinity and solubility.

- Electron-Withdrawing Groups : The trifluoromethyl analog exhibits higher acidity compared to thiophene-containing derivatives, making it more reactive in esterification or amidation reactions.

- Biological Relevance : Compounds like 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid have shown analgesic activity, suggesting that the target compound’s thiophene moiety could similarly interact with biological targets.

Preparation Methods

Preparation of 1,3-Diketone Intermediates

- The key intermediate for the target compound is a 1,3-diketone bearing the thiophen-3-yl substituent.

- This can be prepared by reacting thiophen-3-yl acetophenone derivatives or analogous ketones with appropriate reagents like dimethyl oxalate under basic conditions (e.g., potassium tert-butoxide) to form β-diketones.

Cyclization with Hydrazine

- The β-diketone intermediate undergoes cyclization with hydrazine hydrate in acidic ethanol at moderate temperatures (~50 °C) to form the pyrazole-5-carboxylate ester.

- This step constructs the pyrazole ring and installs the carboxylate functionality at C-5.

N-Alkylation to Introduce the Cyclopropylmethyl Group at N-1

- Alkylation of the pyrazole nitrogen (N-1) is typically achieved by reacting the pyrazole-5-carboxylate ester with cyclopropylmethyl halides (e.g., bromide) in the presence of a base such as potassium carbonate in polar aprotic solvents (e.g., dimethyl sulfoxide).

- This method ensures selective N-alkylation without affecting the carboxylate ester or the thiophen-3-yl substituent.

Hydrolysis to the Carboxylic Acid

- The ester group at C-5 is hydrolyzed under basic conditions (e.g., aqueous sodium hydroxide) to yield the free carboxylic acid.

- The hydrolysis is typically conducted at room temperature or slightly elevated temperatures, followed by acidification to precipitate the carboxylic acid.

Alternative Synthetic Routes and Considerations

Use of 2,4-Diketocarboxylic Esters and N-Alkylhydrazinium Salts

- A patented method describes preparing 1-alkyl-pyrazole-5-carboxylic esters by reacting 2,4-dicarboxylic esters with N-alkylhydrazinium salts, which could be adapted for cyclopropylmethyl substitution at N-1.

- This method offers an alternative to post-pyrazole N-alkylation and can minimize isomer formation.

Regioselectivity Challenges

- The formation of pyrazole regioisomers (1,3- vs. 1,5-substitution) is a known issue.

- Careful selection of reaction conditions and starting materials can favor the desired 1-(cyclopropylmethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid regioisomer.

Summary of Key Preparation Steps in Tabular Form

| Step No. | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | β-Diketone formation | Thiophen-3-yl methyl ketone + dimethyl oxalate + KOtBu | Formation of 1,3-diketone intermediate |

| 2 | Pyrazole ring cyclization | Hydrazine hydrate, EtOH/AcOH, 50 °C | Formation of methyl 1H-pyrazole-5-carboxylate ester |

| 3 | N-alkylation | Cyclopropylmethyl bromide, K2CO3, DMSO, room temp | Selective alkylation at N-1 to give methyl ester derivative |

| 4 | Ester hydrolysis | NaOH aqueous solution, room temp, then acidification | Conversion to this compound |

Research Findings and Optimization Notes

- Alkylation at N-1 is best conducted under mild conditions to avoid side reactions and maintain the integrity of the thiophenyl substituent.

- Hydrolysis of esters proceeds cleanly under basic conditions without affecting the pyrazole ring.

- The use of magnesium bromide etherate and Hunig’s base has been reported to facilitate diketone formation and subsequent steps in related pyrazole syntheses.

- Regioisomeric purity can be improved by chromatographic separation or by optimizing cyclization conditions to favor the desired pyrazole isomer.

- Green chemistry approaches such as ultrasonic irradiation and solvent optimization have been explored for related pyrazole derivatives but require adaptation for this specific compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.